molecular formula C10H15BrN2 B13877805 N'-[(4-bromophenyl)methyl]propane-1,3-diamine

N'-[(4-bromophenyl)methyl]propane-1,3-diamine

Cat. No.: B13877805
M. Wt: 243.14 g/mol
InChI Key: HMBCWGBXTKKVKZ-UHFFFAOYSA-N
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Description

N’-[(4-bromophenyl)methyl]propane-1,3-diamine is an organic compound characterized by the presence of a bromophenyl group attached to a propane-1,3-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromophenyl)methyl]propane-1,3-diamine typically involves a multi-step process. One common method starts with the bromination of toluene to form 4-bromotoluene. This is followed by a reaction with propane-1,3-diamine under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of N’-[(4-bromophenyl)methyl]propane-1,3-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromophenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(4-bromophenyl)methyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N’-[(4-bromophenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The bromophenyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-bromophenyl)methyl]propane-1,3-diamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C10H15BrN2

Molecular Weight

243.14 g/mol

IUPAC Name

N'-[(4-bromophenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H15BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2

InChI Key

HMBCWGBXTKKVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCN)Br

Origin of Product

United States

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